molecular formula C19H14N4O3S B2399825 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol CAS No. 315240-21-2

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2399825
CAS No.: 315240-21-2
M. Wt: 378.41
InChI Key: SBJMCERUBAHADF-UHFFFAOYSA-N
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Description

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a complex organic compound with a unique structure that combines a quinoline core with a thiazole and nitrophenyl group.

Preparation Methods

The synthesis of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiazole and nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potentially altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Industry: Utilized in materials science for the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol include other quinoline derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    Quinoline derivatives: Compounds like 8-hydroxyquinoline and its derivatives are known for their antimicrobial and anticancer properties.

    Thiazole-containing compounds: Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Properties

IUPAC Name

7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMCERUBAHADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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